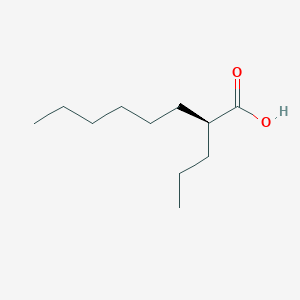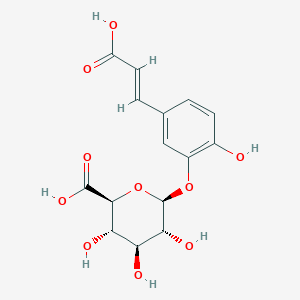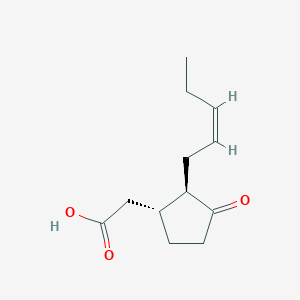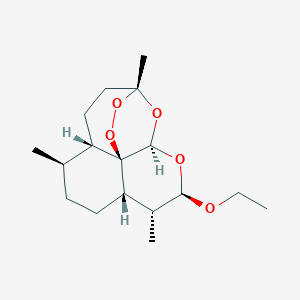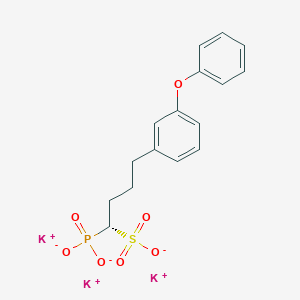
2,3-Dehydro Ofloxacin
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dehydro Ofloxacin involves an efficient six-step route starting from ethyl 2,3,4,5-tetrafluorobenzoylacetate. The critical step in forming the dehydro analog involves ozonolysis of 1-(1-buten-3-yl)quinolone, followed by intramolecular displacement of the C-8 fluorine to afford the desired product (Augeri, Fray, & Kleinman, 1990).
Molecular Structure Analysis
2,3-Dehydro Ofloxacin's molecular structure is characterized by a modification of the ofloxacin backbone, incorporating a double bond that introduces a degree of unsaturation not present in the parent compound. This structural change is expected to influence the compound's interaction with its biological targets, potentially altering its antibacterial activity profile.
Chemical Reactions and Properties
2,3-Dehydro Ofloxacin's introduction of a double bond significantly affects its reactivity and chemical behavior. This structural modification could impact its susceptibility to photodegradation, as seen in studies involving similar fluoroquinolones (Du et al., 2020), and influence its interactions with various biological targets.
Scientific Research Applications
Development of Antimicrobial Agents : It is used in the development of new agents with better antimicrobial profiles by modifying the basic structure of ofloxacin (Arayne et al., 2010).
Treatment of Pulmonary Tuberculosis : Ofloxacin has been utilized in the treatment of pulmonary tuberculosis, showing effectiveness in decreasing tubercle bacilli in sputum without significant side effects (Tsukamura et al., 2015).
Ocular Delivery for Bacterial Keratitis : Nanostructured lipid carrier-based inserts with chitosan oligosaccharide lactate and glycerin loaded with ofloxacin show potential for ocular delivery, particularly in the treatment of bacterial keratitis (Üstündağ-Okur et al., 2015).
Treatment of Various Infections : Ofloxacin is effective in treating infections of the skin, soft tissues, urinary tract, and lower respiratory tract, being a useful addition to the therapeutic armamentarium in certain clinical situations (Sanders, 1992).
Otitis Externa and Media Treatment : Ofloxacin otic solution 0.3% is effective in treating otitis externa and otitis media, with high concentrations in the ear and minimal systemic adverse events (Simpson & Markham, 1999).
Transdermal Drug Delivery : It's used in gellified emulsion for transdermal drug delivery systems, demonstrating its versatility in treating systemic and local infections (Jagdale & Pawar, 2017).
Antibacterial Activities : 2,3-dehydroofloxacin has comparable antibacterial activities to ofloxacin, underlining its potential in antimicrobial applications (Augeri et al., 1990).
Treatment Efficacy in Keratitis : Ofloxacin monotherapy is effective in treating microbial keratitis, favorably comparing with conventional therapy and associated with less toxicity (Pavesio et al., 1996).
Environmental Applications : Continuous ozonation of ofloxacin removes its toxic effects and reduces aquatic toxicity, which is crucial in environmental health and safety (Carbajo et al., 2015).
Future Directions
Ofloxacin is used to treat bacterial infections of the eye, such as conjunctivitis and corneal ulcers . It’s also used to treat bacterial infections in many parts of the body, including the respiratory tract, kidney, skin, soft tissue, and urinary tract . Future research may focus on improving the physicochemical and mechanical properties of ofloxacin , and investigating the potentials of a simple solvent treatment technique for this purpose .
properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVZMAABIXCZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554319 | |
| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dehydro Ofloxacin | |
CAS RN |
115841-55-9 | |
| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



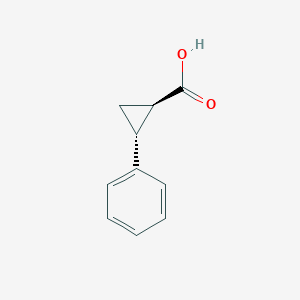
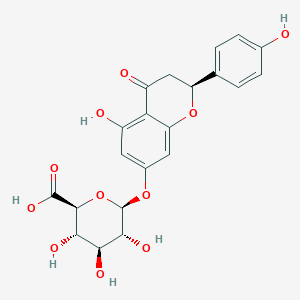
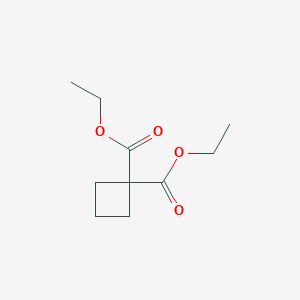
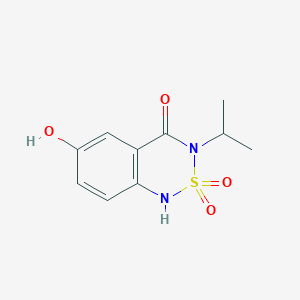

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)
